molecular formula C16H18N6OS B11490260 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11490260
M. Wt: 342.4 g/mol
InChI Key: ZDYHMVHHBWBKKJ-UHFFFAOYSA-N
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Description

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a pyrazole ring and a triazole ring connected via a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving an azide and an alkyne.

    Linking the Rings: The pyrazole and triazole rings are linked through a sulfanyl-acetamide bridge. This step involves the reaction of a pyrazole derivative with a triazole derivative in the presence of a suitable sulfanylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is compared with other compounds containing pyrazole and triazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyrazole and triazole rings connected via a sulfanyl-acetamide linkage is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C16H18N6OS

Molecular Weight

342.4 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18N6OS/c1-12-4-3-5-13(8-12)9-22-7-6-14(20-22)18-15(23)10-24-16-19-17-11-21(16)2/h3-8,11H,9-10H2,1-2H3,(H,18,20,23)

InChI Key

ZDYHMVHHBWBKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)CSC3=NN=CN3C

Origin of Product

United States

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